Cas no 858658-48-7 (Benzene, [(1-cyclohexylethyl)sulfinyl]-)

Benzene, [(1-cyclohexylethyl)sulfinyl]- structure
858658-48-7 structure
Product name:Benzene, [(1-cyclohexylethyl)sulfinyl]-
CAS No:858658-48-7
MF:C14H20OS
MW:236.373003005981
CID:663017
PubChem ID:71414076

Benzene, [(1-cyclohexylethyl)sulfinyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene, [(1-cyclohexylethyl)sulfinyl]-
    • 1-cyclohexylethylsulfinylbenzene
    • Inchi: 1S/C14H20OS/c1-12(13-8-4-2-5-9-13)16(15)14-10-6-3-7-11-14/h3,6-7,10-13H,2,4-5,8-9H2,1H3
    • InChI Key: WPTJPWVPVGUJSI-UHFFFAOYSA-N
    • SMILES: C1(S(C(C2CCCCC2)C)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 236.12348643g/mol
  • Monoisotopic Mass: 236.12348643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 36.3Ų

Experimental Properties

  • Density: 1.10±0.1 g/cm3(Predicted)
  • Boiling Point: 381.6±11.0 °C(Predicted)

Benzene, [(1-cyclohexylethyl)sulfinyl]- Related Literature

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